(3-Morpholinophenyl)methanol: A Linchpin for Advanced Kinase Inhibitor Synthesis
(3-Morpholinophenyl)methanol: A Linchpin for Advanced Kinase Inhibitor Synthesis
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(3-Morpholinophenyl)methanol (CAS Number: 145127-38-4) has emerged as a pivotal, yet often unheralded, building block in contemporary medicinal chemistry. Its strategic importance lies in its bifunctional nature, presenting a readily modifiable benzylic alcohol and a privileged morpholine scaffold. This guide provides a comprehensive technical overview of (3-Morpholinophenyl)methanol, offering field-proven insights into its synthesis, characterization, and critical application as a synthetic intermediate. We will delve into the causality behind its utility, particularly in the rational design of next-generation kinase inhibitors, with a focus on the Phosphoinositide 3-kinase (PI3K) pathway, a cornerstone of modern oncology research. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic discovery programs.
Introduction: The Strategic Value of the Morpholine Moiety
The morpholine heterocycle is a ubiquitous and privileged pharmacophore in medicinal chemistry, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its inclusion in a molecular scaffold can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor through its oxygen atom, which is crucial for binding to many biological targets.[3] (3-Morpholinophenyl)methanol strategically combines this valuable morpholine ring with a reactive benzyl alcohol, creating a versatile intermediate for the synthesis of complex, biologically active molecules. While not typically a final drug product itself, its role as a foundational building block is critical in the assembly of advanced therapeutic agents.
Physicochemical and Structural Characteristics
A thorough understanding of the fundamental properties of (3-Morpholinophenyl)methanol is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 145127-38-4 | [4] |
| Molecular Formula | C₁₁H₁₅NO₂ | [4] |
| Molecular Weight | 193.24 g/mol | [4] |
| IUPAC Name | (3-morpholin-4-ylphenyl)methanol | [4] |
| Appearance | Solid (typical) | |
| Purity | ≥96% (typical commercial grade) | [4] |
| SMILES | C1=CC(=CC(=C1)N2CCOCC2)CO | [4] |
| InChI Key | MXBVALXTJZMIJB-UHFFFAOYSA-N | [4] |
Synthesis of (3-Morpholinophenyl)methanol: A Plausible and Detailed Protocol
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of (3-Morpholinophenyl)methanol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Morpholinobenzoic Acid
This step involves the reductive amination of 3-formylbenzoic acid with morpholine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.
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Reaction Setup: To a stirred solution of 3-formylbenzoic acid (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add morpholine (1.1 eq).
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Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be monitored.
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Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-morpholinobenzoic acid can be purified by recrystallization or column chromatography.
Step 2: Reduction of 3-Morpholinobenzoic Acid to (3-Morpholinophenyl)methanol
The carboxylic acid is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
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Addition of Carboxylic Acid: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of 3-morpholinobenzoic acid (1.0 eq) in anhydrous THF to the suspension. The addition should be dropwise to control the evolution of hydrogen gas.
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Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
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Work-up (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where 'x' is the mass of LiAlH₄ in grams. A granular precipitate should form.
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Isolation and Purification: Filter the mixture through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude (3-Morpholinophenyl)methanol. The product can be further purified by silica gel column chromatography.
Analytical Characterization: A Self-Validating System
Thorough characterization of the synthesized (3-Morpholinophenyl)methanol is crucial to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton (which may be broad and its chemical shift solvent-dependent), and the two sets of methylene protons of the morpholine ring. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands:
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A broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹.
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C-H stretching vibrations for the aromatic and aliphatic protons around 2800-3100 cm⁻¹.
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C-O stretching for the alcohol at approximately 1050-1150 cm⁻¹.
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C-N stretching of the morpholine group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight (193.24).
Application in Drug Discovery: A Key Intermediate for PI3K Inhibitors
The primary value of (3-Morpholinophenyl)methanol lies in its utility as a synthetic intermediate for the construction of more complex molecules, particularly inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][5]
The morpholine moiety is a key structural feature in many potent and selective PI3K inhibitors.[3] It often forms a crucial hydrogen bond with the hinge region of the kinase domain. (3-Morpholinophenyl)methanol provides a scaffold where the benzyl alcohol can be further functionalized to append other pharmacophoric elements necessary for potent and selective inhibition.
The PI3K Signaling Pathway and the Role of Morpholine-Containing Inhibitors
Caption: Simplified PI3K signaling pathway and the point of intervention for inhibitors.
For instance, the hydroxyl group of (3-Morpholinophenyl)methanol can be converted into a leaving group (e.g., a tosylate or mesylate) or oxidized to an aldehyde for further elaboration. This allows for the attachment of other heterocyclic systems or functional groups that can interact with other regions of the ATP-binding pocket of PI3K, leading to the development of highly potent and isoform-selective inhibitors.[6][7]
Safety and Handling
As with all laboratory chemicals, (3-Morpholinophenyl)methanol should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
(3-Morpholinophenyl)methanol, with its CAS number 145127-38-4, represents a strategically important building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its value is particularly evident in the development of kinase inhibitors, where the embedded morpholine moiety provides a well-established anchor for potent biological activity. This guide has provided a comprehensive overview of its properties, a detailed and plausible synthetic protocol, and a discussion of its critical role in the context of PI3K inhibition. By understanding and applying the principles outlined herein, researchers can effectively utilize (3-Morpholinophenyl)methanol to accelerate their drug discovery efforts and contribute to the development of new and innovative medicines.
References
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R. Singh, et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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C. Thorpe, et al. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. Current Topics in Medicinal Chemistry, 15(8), 773-781. [Link]
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A. Matralis, et al. (2019). Morpholine as a Privileged Structure in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(11), 4464-4479. [Link]
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M. P. Wymann, et al. (2017). PI3K-isoform-selective inhibitors: from the bench to the clinic and back. Current Opinion in Cell Biology, 45, 1-8. [Link]
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